molecular formula C11H13NO2 B105148 Acetamide, N-[4-(1-oxopropyl)phenyl]- CAS No. 16960-49-9

Acetamide, N-[4-(1-oxopropyl)phenyl]-

Cat. No. B105148
CAS RN: 16960-49-9
M. Wt: 191.23 g/mol
InChI Key: JGCDYYAXNUYBHB-UHFFFAOYSA-N
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Description

“Acetamide, N-[4-(1-oxopropyl)phenyl]-” is a chemical compound with the CAS Number: 4173-84-6 . It has a molecular weight of 191.23 and is used as a starting material for the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular structure of “Acetamide, N-[4-(1-oxopropyl)phenyl]-” is represented by the formula C11H13NO2 . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetamide, N-[4-(1-oxopropyl)phenyl]-” include a molecular weight of 191.23 . The compound has a density of 1.121 , a boiling point of 398℃ , and a flash point of 173℃ .

Safety And Hazards

“Acetamide, N-[4-(1-oxopropyl)phenyl]-” is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth with water and not to induce vomiting . If inhaled, the victim should be moved into fresh air . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

N-(4-propanoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCDYYAXNUYBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066139
Record name Acetamide, N-[4-(1-oxopropyl)phenyl]-
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-(1-oxopropyl)phenyl]-

CAS RN

16960-49-9
Record name 4′-Acetamidopropiophenone
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Record name N-(4-(1-Oxopropyl)phenyl)acetamide
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Record name p-Acetamidopropiophenone
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Record name Acetamide, N-[4-(1-oxopropyl)phenyl]-
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Record name Acetamide, N-[4-(1-oxopropyl)phenyl]-
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Record name N-[4-(1-oxopropyl)phenyl]acetamide
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Record name N-(4-(1-OXOPROPYL)PHENYL)ACETAMIDE
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Synthesis routes and methods I

Procedure details

Acetanilide (13.94 g), propionyl chloride (14.31 g) and 1,2,4-trichlorobenzene (100 ml) were warmed to 60° C. and aluminium trichloride (40.0 g) was added over 15 minutes. The mixture was heated at 100° C. for 90 minutes, cooled at 40° C. and ethanol (200 ml) was added dropwise keeping the temperature below 60° C. by means of an ice-water bath. After stirring for 30 minutes at 40° C. a homogeneous system was obtained. This was quenched with water (100 ml) at 25°-30° C. and stirred for 15 minutes. Dichloromethane (300 ml) and water (200 ml) were added and the organic layer was separated and washed with water (2×200 ml). The organic layer was evaporated to about half-volume (about 150 ml), and petroleum ether (60° C.-80° C.) (150 ml) was added at 50° C. A solid precipitated and was collected after 60 minutes of stirring to afford p-acetamidopropiophenone (15.12 g; 79%), m.p. 169°-70° C.
Quantity
13.94 g
Type
reactant
Reaction Step One
Quantity
14.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1290 g of aluminium chloride (9.6 mole) were suspended with stirring in 1500 ml of carbon disulphide. 405 g of acetanilide (3 moles) were added slowly to this suspension, while the temperature was kept at 25° C. The reaction mixture was heated until reflux and was cooled immediately to 25° C. 565 ml of propionyl chloride (6.5 moles) were added dropwise in such a way that the temperature was kept at 25° C. The reaction mixture was heated until reflux for 5 hours and kept overnight at ambient temperature (20° C.). The supernatant carbon disulphide layer was decanted and the remaining viscous mixture was poured in a mixture of ice and hydrochloric acid. The residue formed was filtered off and further recrystallized from a mixture of 1500 ml of ethanol and 75 ml of water. Drying was applied under vacuum at 100° C. A light yellow powder was obtained.
Quantity
1290 g
Type
reactant
Reaction Step One
Quantity
405 g
Type
reactant
Reaction Step Two
Quantity
565 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 400 ml of toluene are added 30 g of 1-(4-aminophenyl)propan-1-one and 38 ml (402 mM) of acetic anhydride. The reaction medium is heated at 60° C. with stirring for 1 hour. A solid precipitates out. After filtration and washing with toluene, 37.9 g of N-(4-propanoylphenyl)acetamide are obtained in the form of a white powder.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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